Cas no 58960-00-2 (2-Methyl-3,4-dihydro-2H-1,4-benzothiazine)
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine
- 2H-1,4-Benzothiazine, 3,4-dihydro-2-methyl-
- 2-Methyl-2,3-dihydro-4H-1,4-benzothiazine
- 2-Methyl-3,4-dihydro-2H-benzo[1,4]thiazin
- 2-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
- AGN-PC-00LBWD
- ALBB-006555
- CTK1E8496
- SBB048277
- STK504011
- methyl-3,4-dihydro-2h-[1,4]benzothiazine
- SCHEMBL24214451
- MFCD12027245
- DB-356150
- Z1198343217
- EN300-103743
- CS-0094330
- 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine
- AKOS000265351
- AM806276
- AKOS016345454
- AS-9334
- 58960-00-2
- DTXSID10525512
-
- MDL: MFCD12027245
- Inchi: 1S/C9H11NS/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3
- InChI Key: QZSCUJZRZIIVBM-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2NCC1C
Computed Properties
- Exact Mass: 165.06133
- Monoisotopic Mass: 165.06122053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 12.03
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M223283-50mg |
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine |
58960-00-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M223283-100mg |
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine |
58960-00-2 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M223283-500mg |
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine |
58960-00-2 | 500mg |
$ 275.00 | 2022-06-04 | ||
| Alichem | A179000096-1g |
2-Methyl-3,4-dihydro-2h-1,4-benzothiazine |
58960-00-2 | 95% | 1g |
$227.55 | 2023-09-01 | |
| Alichem | A179000096-5g |
2-Methyl-3,4-dihydro-2h-1,4-benzothiazine |
58960-00-2 | 95% | 5g |
$639.60 | 2023-09-01 | |
| Chemenu | CM322741-5g |
2-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine |
58960-00-2 | 95% | 5g |
$640 | 2021-06-17 | |
| Chemenu | CM322741-5g |
2-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine |
58960-00-2 | 95% | 5g |
$*** | 2023-05-30 | |
| Apollo Scientific | OR61156-1g |
3,4-Dihydro-2-methyl-2H-1,4-benzothiazine |
58960-00-2 | 1g |
£235.00 | 2025-02-20 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61005-1g |
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine, 97% |
58960-00-2 | 97% | 1g |
¥4800.00 | 2023-03-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61005-250mg |
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine, 97% |
58960-00-2 | 97% | 250mg |
¥1792.00 | 2023-03-09 |
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine (CAS No. 58960-00-2): A Comprehensive Overview
The compound 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine (CAS No. 58960-00-2) is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzothiazines, which are aromatic heterocycles with a sulfur atom in the ring structure. The presence of the methyl group at the 2-position introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations and applications.
Recent studies have highlighted the potential of benzothiazine derivatives in drug discovery and materials science. For instance, researchers have explored the use of benzothiazine-based compounds as precursors for synthesizing advanced materials such as conductive polymers and semiconductors. The ability of benzothiazines to undergo oxidative coupling reactions has been exploited to create novel materials with tailored electronic properties.
The synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine typically involves multi-step reactions that require precise control over reaction conditions. One common approach is the cyclization of thioamide derivatives under specific thermal or catalytic conditions. This process often involves the formation of intermediate species that can be further functionalized to introduce additional substituents or modify the aromatic system.
One of the most intriguing aspects of this compound is its reactivity under different conditions. For example, benzothiazines are known to undergo various types of electrophilic aromatic substitution reactions due to their electron-rich aromatic rings. This property makes them ideal candidates for synthesizing substituted derivatives with enhanced biological activity or electronic functionality.
In terms of applications, benzothiazine derivatives have been investigated for their potential in pharmaceuticals, agrochemicals, and electronic materials. For instance, certain derivatives have shown promising results in inhibiting key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, these compounds have been explored as candidates for next-generation pesticides due to their ability to target specific biochemical pathways in pests.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of benzothiazines. By employing density functional theory (DFT) calculations, researchers have been able to predict the reactivity trends of various substituents on the benzothiazine ring system. These studies have significantly improved our understanding of how substituents influence the electronic properties and reactivity of this class of compounds.
Moreover, the environmental impact of synthesizing and using benzothiazine derivatives has become a topic of growing interest. Researchers are increasingly focusing on developing sustainable synthesis routes that minimize waste generation and reduce energy consumption. Green chemistry principles are being applied to design eco-friendly methods for producing these compounds on an industrial scale.
In conclusion, 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine (CAS No. 58960-00-2) represents a versatile platform for exploring new chemical transformations and applications across diverse fields. With ongoing advancements in synthetic methodologies and computational tools, this compound is poised to play an even more significant role in driving innovation in organic chemistry and related disciplines.
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